2,2'-Bipyridine-6-phosphonic acid

Water oxidation catalysis Artificial photosynthesis Ruthenium complexes

2,2′-Bipyridine-6-phosphonic acid (CAS 261367-25-3) is a heteroarylphosphonate derivative of the classical 2,2′-bipyridine ligand. It features a phosphonic acid (-PO3H2) functional group at the 6-position of one pyridine ring, conferring a molecular formula of C10H9N2O3P and a molecular weight of 236.16 g/mol.

Molecular Formula C10H9N2O3P
Molecular Weight 236.16 g/mol
CAS No. 261367-25-3
Cat. No. B12571173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bipyridine-6-phosphonic acid
CAS261367-25-3
Molecular FormulaC10H9N2O3P
Molecular Weight236.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O
InChIInChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15)
InChIKeyKHRGDPAXGBFKSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bipyridine-6-phosphonic Acid (CAS 261367-25-3): Compound Identity and Key Physical-Chemical Parameters for Procurement


2,2′-Bipyridine-6-phosphonic acid (CAS 261367-25-3) is a heteroarylphosphonate derivative of the classical 2,2′-bipyridine ligand. It features a phosphonic acid (-PO3H2) functional group at the 6-position of one pyridine ring, conferring a molecular formula of C10H9N2O3P and a molecular weight of 236.16 g/mol [1]. The computed XLogP3-AA value is -0.2, indicating a balance between hydrophobic bipyridine core and hydrophilic phosphonic acid moiety [1]. As a bidentate ligand, the bipyridine nitrogen atoms coordinate metal ions, while the phosphonic acid group serves dual roles: (1) a strong anchoring group for immobilization onto metal oxide surfaces [2], and (2) a tunable functional handle for further derivatization into phosphonate esters or metal-phosphonate complexes [3].

Why 2,2'-Bipyridine-6-phosphonic Acid Cannot Be Replaced by Common Bipyridine Analogs: Differentiated Anchoring and Catalytic Basicity


Direct substitution of 2,2′-bipyridine-6-phosphonic acid with unfunctionalized bipyridine or even 6-carboxylic acid analogs fails to replicate critical performance metrics in two application-critical dimensions. First, the phosphonic acid group provides superior anchoring strength and electronic coupling to metal oxide surfaces compared to carboxylic acid groups, with phosphonate anchoring yielding faster electron injection kinetics due to stronger electronic coupling between the bipyridine ligand and semiconductor Ti centers [1]. Second, the phosphonic acid functionality acts as a pendant base that mediates intramolecular atom-proton transfer during water oxidation catalysis, a role that carboxylic acid groups cannot effectively fulfill. Hybrid catalysts incorporating the 6-phosphonic acid moiety achieve turnover frequencies exceeding 100 s⁻¹ under identical conditions where related bis-phosphonate and bis-carboxylate catalysts demonstrate inferior performance [2]. Procurement of generic bipyridine ligands lacking the 6-phosphonic acid group therefore precludes access to these quantifiably differentiated functional properties.

Quantitative Differentiation Evidence: 2,2'-Bipyridine-6-phosphonic Acid Performance Data vs. Comparator Ligands


Accelerated Water Oxidation Catalysis: Turnover Frequency Comparison of Ru Complexes with Mixed Phosphonate-Carboxylate vs. Homoleptic Ligands

The ruthenium complex [(bpHc)Ru(L)2] incorporating the 2,2′-bipyridine-6-phosphonic acid-6′-carboxylic acid (bpH2cH) ligand achieves a turnover frequency (TOF) exceeding 100 s⁻¹ in water oxidation catalysis, which is faster than both related bis-phosphonate and bis-carboxylate single-site catalysts under identical conditions [1]. The pendant phosphonate base derived from the 6-phosphonic acid moiety mediates O–O bond formation via intramolecular atom-proton transfer with a DFT-calculated barrier of only 9.1 kcal/mol [1]. The labile carboxylate group at the 6′-position enables early water binding, allowing intramolecular proton-coupled electron transfer to lower oxidation potentials. This hybrid ligand strategy delivers performance that exceeds either homoleptic phosphonate-only or carboxylate-only bipyridine systems [1].

Water oxidation catalysis Artificial photosynthesis Ruthenium complexes

Interfacial Electron Injection Kinetics: Phosphonate vs. Carboxylate Anchoring to TiO₂ Surfaces

A direct head-to-head comparison using subpicosecond IR absorption spectroscopy demonstrates that the phosphonate anchoring group (in ReC1P, bearing 2,2′-bipyridine-4,4′-bis-CH2-PO3H2) yields faster electron injection rates to both TiO₂ and SnO₂ nanocrystalline films compared to the carboxylate analog (ReC1A, bearing 2,2′-bipyridine-4,4′-bis-CH2-COOH) [1]. DFT calculations confirm that the phosphonate group provides stronger electronic coupling between the bipyridine ligand and the Ti center than the carboxylate group, directly accounting for the faster injection kinetics [1].

Dye-sensitized solar cells Interfacial electron transfer Surface anchoring

Enhanced Steric Shielding for Luminescent Lanthanide Complexes: Phosphonate vs. Carboxylate Ligand Architecture

Phosphonate substituents provide bulkier steric hindrance compared to carboxylate groups on bipyridine ligands, which is beneficial for shielding luminescent Ln(III) cations from water molecules that cause nonradiative quenching [1]. This structural feature translates to enhanced thermodynamic stability of lanthanide complexes due to the strong coordination ability of phosphonic acids [1]. Additionally, the phosphonic acid functional group confers high solubility in water while maintaining high quantum yield, making these ligands particularly suitable for analytical biochemistry and MRI applications [1].

Lanthanide luminescence MRI contrast agents Steric hindrance

Dual-Functionality: Simultaneous Bipyridine Chelation and Phosphonic Acid Surface Anchoring in a Single Ligand Framework

2,2′-Bipyridine-6-phosphonic acid uniquely combines the well-established metal-chelating capacity of the bipyridine core with the robust surface-anchoring capability of the phosphonic acid group in a single molecular framework [1]. This dual functionality eliminates the need for additional linker molecules or post-synthetic modification steps when immobilizing metal catalysts onto oxide supports. Ligands lacking the phosphonic acid group (e.g., unsubstituted 2,2′-bipyridine or 2,2′-bipyridine-6-carboxylic acid) cannot achieve stable covalent anchoring to metal oxide surfaces without additional synthetic manipulation [1]. The phosphonic acid group enables direct, stable binding to TiO₂, ZrO₂, and ITO surfaces while preserving the bipyridine moiety's ability to coordinate catalytically active transition metals [1].

Metal-oxide immobilization Heterogeneous catalysis Surface functionalization

Validated Application Scenarios for 2,2'-Bipyridine-6-phosphonic Acid in Research and Industrial Procurement


Molecular Water Oxidation Catalyst Development (Artificial Photosynthesis)

Use 2,2′-bipyridine-6-phosphonic acid as a precursor ligand for synthesizing hybrid phosphonate-carboxylate ruthenium catalysts. The resulting [(bpHc)Ru(L)2] complexes achieve water oxidation TOFs exceeding 100 s⁻¹, with the pendant phosphonate base mediating O–O bond formation via a low-barrier (9.1 kcal/mol) intramolecular atom-proton transfer pathway [1]. This performance exceeds that of related bis-phosphonate and bis-carboxylate single-site catalysts under identical conditions [1].

Dye-Sensitized Photoelectrochemical Devices Requiring Robust Surface Anchoring

Employ 2,2′-bipyridine-6-phosphonic acid as a metal-coordinating ligand with intrinsic surface-anchoring functionality. Phosphonate anchoring to TiO₂ and SnO₂ surfaces provides faster electron injection kinetics compared to carboxylate analogs, as validated by subpicosecond IR absorption spectroscopy and DFT calculations showing stronger electronic coupling between the bipyridine ligand and Ti centers [2].

Lanthanide Luminescent Probe and MRI Contrast Agent Scaffolds

Utilize the phosphonic acid-functionalized bipyridine framework to form thermodynamically stable Ln(III) complexes with enhanced steric protection against water-induced luminescence quenching. The bulkier phosphonate group provides superior shielding compared to carboxylate analogs, while the phosphonic acid moiety confers high aqueous solubility [3].

Heterogeneous Catalyst Immobilization on Metal Oxide Supports

Leverage the dual functionality of 2,2′-bipyridine-6-phosphonic acid for single-step immobilization of transition metal catalysts onto TiO₂, ZrO₂, or ITO surfaces. The phosphonic acid group enables direct covalent anchoring while the bipyridine core coordinates catalytically active metals (e.g., Ru, Pd, Re), eliminating the need for separate linker molecules [3].

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